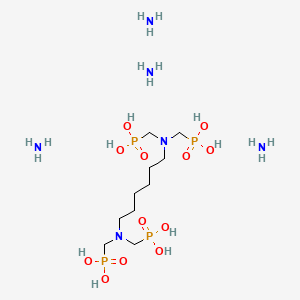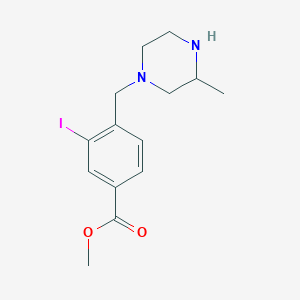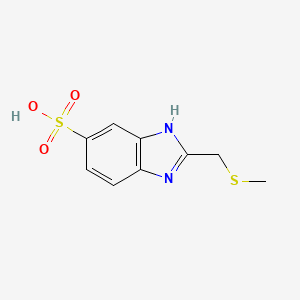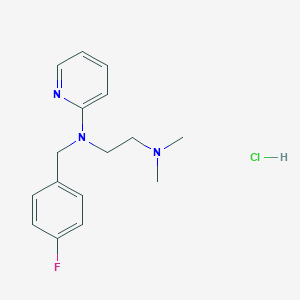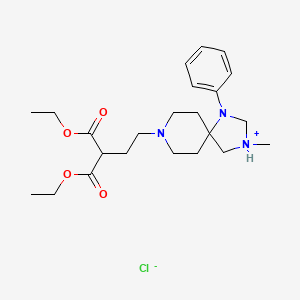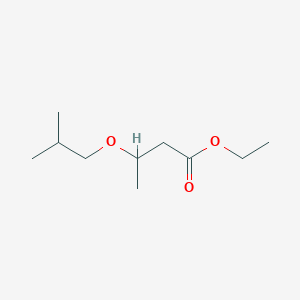![molecular formula C24H26N12Na2O8S2 B13749044 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 25295-51-6](/img/structure/B13749044.png)
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter. This compound is commonly used in laundry detergents, paper, and textile industries to enhance the appearance of fabrics and papers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps. The starting material is typically 4,4’-diaminostilbene-2,2’-disulfonic acid, which undergoes a series of reactions with various reagents to introduce the triazine and amino groups. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The triazine rings can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the triazine rings can lead to the formation of various amine derivatives .
Scientific Research Applications
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Widely used as a fluorescent whitening agent in detergents, paper, and textiles .
Mechanism of Action
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, emitting light in the process. The molecular targets include the chromophoric groups within the compound, which are responsible for its fluorescent properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another fluorescent whitening agent with similar properties.
Disodium 2,2’-{4,4-(1,3-phenylenediamino)-6,6’[bis(2-hydroxyethyl)amino]-di-1,3,5-triazin-2-yl}amino}-diethanesulfonate: A compound with similar structural features and applications
Uniqueness
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is unique due to its high efficiency as a fluorescent whitening agent and its ability to be used in a wide range of applications. Its structural features, such as the triazine rings and amino groups, contribute to its superior performance compared to other similar compounds .
Properties
CAS No. |
25295-51-6 |
|---|---|
Molecular Formula |
C24H26N12Na2O8S2 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
disodium;5-[[4-amino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-amino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C24H28N12O8S2.2Na/c25-19-31-21(27-7-9-37)35-23(33-19)29-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)30-24-34-20(26)32-22(36-24)28-8-10-38;;/h1-6,11-12,37-38H,7-10H2,(H,39,40,41)(H,42,43,44)(H4,25,27,29,31,33,35)(H4,26,28,30,32,34,36);;/q;2*+1/p-2 |
InChI Key |
QHBWLNCWLAEYIE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NCCO)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


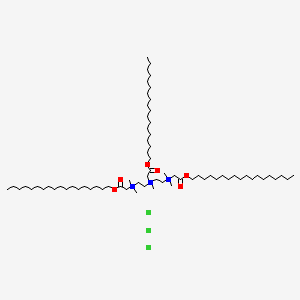
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
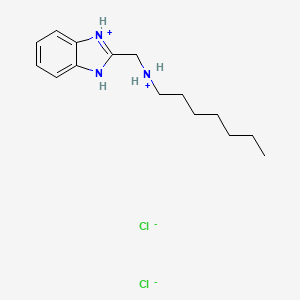
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)


